molecular formula C21H14ClNO4 B6531227 N-[3-(4-chlorophenyl)-8-methyl-4-oxo-4H-chromen-2-yl]furan-2-carboxamide CAS No. 883959-93-1

N-[3-(4-chlorophenyl)-8-methyl-4-oxo-4H-chromen-2-yl]furan-2-carboxamide

Cat. No.: B6531227
CAS No.: 883959-93-1
M. Wt: 379.8 g/mol
InChI Key: FTQWXWICPUNZEQ-UHFFFAOYSA-N
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Description

N-[3-(4-chlorophenyl)-8-methyl-4-oxo-4H-chromen-2-yl]furan-2-carboxamide is a synthetic heterocyclic compound featuring a chromene core substituted with a 4-chlorophenyl group, a methyl group at position 8, and a 4-oxo moiety.

Properties

IUPAC Name

N-[3-(4-chlorophenyl)-8-methyl-4-oxochromen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO4/c1-12-4-2-5-15-18(24)17(13-7-9-14(22)10-8-13)21(27-19(12)15)23-20(25)16-6-3-11-26-16/h2-11H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQWXWICPUNZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of chromenone derivatives, which are often modified to enhance bioavailability or target specificity. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties/Applications Reference
Target Compound 4H-chromen-4-one - 3-(4-chlorophenyl)
- 8-methyl
- 2-(furan-2-carboxamide)
Hypothesized kinase inhibition (theoretical)
4-(4-Chlorophenyl)thiazol-2-yl derivatives Thiazole - 4-(4-chlorophenyl)thiazole
- Sulfamoylphenyl group
- Hydrazine
Antimicrobial activity (tested)
8-Methylchromen-4-one analogs 4H-chromen-4-one - 8-methyl
- Varied aryl/heteroaryl substituents
Anti-inflammatory (in vitro)
Furan-carboxamide derivatives Furan - Carboxamide-linked heterocycles (e.g., pyrazole, chromene) Anticancer screening (cell-based assays)

Key Findings :

Substituent Impact on Bioactivity: The 4-chlorophenyl group (common in the target compound and thiazole derivatives) is associated with enhanced lipophilicity and membrane permeability, as observed in antimicrobial studies .

Synthetic Pathways: The target compound’s synthesis likely involves multi-step coupling reactions (e.g., amidation of chromenone intermediates), paralleling methods used for related furan-carboxamide derivatives . In contrast, thiazole derivatives (e.g., compound 27 in Scheme 9 of ) employ esterification and hydrazine treatment, suggesting divergent reactivity profiles .

Theoretical vs. Computational modeling (e.g., docking studies) could further elucidate the role of the furan-carboxamide group in kinase inhibition, a hypothesis yet to be validated .

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